molecular formula C12H18ClNO B2867436 [2-(Cyclohexyloxy)phenyl]amine hydrochloride CAS No. 105973-36-2

[2-(Cyclohexyloxy)phenyl]amine hydrochloride

Cat. No. B2867436
CAS RN: 105973-36-2
M. Wt: 227.73
InChI Key: QIFNHCXBXGTAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Cyclohexyloxy)phenyl]amine hydrochloride” is a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a cyclohexyl group via an ether linkage (O). This compound is a derivative of phenylamine, also known as aniline .


Synthesis Analysis

The synthesis of amines, such as “[2-(Cyclohexyloxy)phenyl]amine hydrochloride”, typically involves the nucleophilic addition of ammonia or a primary or secondary amine to a carbonyl group to form an imine. This imine is then reduced to an amine using a hydride reducing agent .


Molecular Structure Analysis

The molecular structure of “[2-(Cyclohexyloxy)phenyl]amine hydrochloride” is characterized by the presence of an amine group (-NH2) directly attached to a phenyl group (a benzene ring). The phenyl group is further connected to a cyclohexyl group via an ether linkage (O). The presence of the lone electron pair on the nitrogen atom can interact with the delocalized electrons in the benzene ring .


Chemical Reactions Analysis

Amines, including “[2-(Cyclohexyloxy)phenyl]amine hydrochloride”, can undergo a variety of chemical reactions. For instance, they can react with acids like hydrochloric acid to form a salt . They can also participate in the Mannich reaction, an aminoalkylation reaction involving the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia .


Physical And Chemical Properties Analysis

Amines, including “[2-(Cyclohexyloxy)phenyl]amine hydrochloride”, are characterized by their ability to act as weak bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . The physical properties of amines can vary, but they often have distinct odors .

Scientific Research Applications

Preparation and Evaluation of Epoxy Laminates

Research by Kagathara & Parsania (2001) focused on the preparation and evaluation of mechano-electrical properties and chemical resistance of epoxy laminates of halogenated bisphenol-C resins. These laminates, including variations of cyclohexane-based resins, demonstrated properties such as tensile strength, electric strength, and volume resistivity, indicating their potential application in areas requiring materials with specific mechanical and electrical characteristics (Kagathara & Parsania, 2001).

Radical Transfer Hydroamination

Guin et al. (2007) described the synthesis of various new 1-aminated-2,5-cyclohexadienes through radical transfer hydroamination using polarity reversal catalysis. This process, exhibiting good to excellent anti-Markovnikov selectivity, enables the creation of amines with diverse functional groups. The technique opens up possibilities for novel synthetic pathways in organic chemistry and materials science (Guin et al., 2007).

Carbene-Catalyzed α-Carbon Amination

Research by Huang et al. (2019) explored carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. This method provides a new avenue for the enantioselective synthesis of dihydroquinoxaline derivatives, highlighting its potential in developing bioactive molecules and natural product synthesis (Huang et al., 2019).

Synthesis and Biological Activity

Glushkov et al. (2006) investigated the synthesis and biological activity of cyclohexylamine derivatives, focusing on their acute toxicity, analgesic properties, and antidepressant activity. This research provides insights into the therapeutic potential of cyclohexylamine derivatives in medical chemistry (Glushkov et al., 2006).

Stimuli-Responsive Helical Poly(phenylacetylene)s

Maeda et al. (2011) synthesized novel poly(phenylacetylene)s bearing β-cyclodextrin pendants, demonstrating unique enantioselective gelation in response to the chirality of a chiral amine. These materials' ability to form hierarchical superstructured helical assemblies suggests their application in advanced material science, especially in areas requiring stimuli-responsive properties (Maeda et al., 2011).

Mechanism of Action

The mechanism of action of amines involves their ability to act as bases. The lone pair of electrons on the nitrogen atom can accept a proton, making amines, including “[2-(Cyclohexyloxy)phenyl]amine hydrochloride”, weak bases .

Safety and Hazards

The safety and hazards associated with amines, including “[2-(Cyclohexyloxy)phenyl]amine hydrochloride”, can vary. For instance, cyclohexylamine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . Hydroxylamine hydrochloride, another related compound, is also considered hazardous and can cause skin irritation, serious eye damage, and is suspected of causing cancer .

properties

IUPAC Name

2-cyclohexyloxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h4-5,8-10H,1-3,6-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFNHCXBXGTAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Cyclohexyloxy)phenyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.